molecular formula C15H9BrFN3O2 B2724914 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide CAS No. 891127-84-7

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide

Cat. No.: B2724914
CAS No.: 891127-84-7
M. Wt: 362.158
InChI Key: ZIXLJWMWCSUVBF-UHFFFAOYSA-N
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Description

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide: is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a bromophenyl group, an oxadiazole ring, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of a hydrazide with a carboxylic acid derivative. This reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Fluorobenzamide Formation: The final step involves the coupling of the oxadiazole derivative with a fluorobenzoyl chloride in the presence of a base such as triethylamine (TEA) or pyridine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromophenyl group or the oxadiazole ring, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromophenyl group, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.

Biology and Medicine:

    Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, effective against various bacterial and fungal strains.

    Anticancer Research: It is being investigated for its anticancer properties, particularly its ability to inhibit the growth of cancer cells.

Industry:

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceutical agents.

    Agriculture: It may be utilized in the development of agrochemicals, such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl and fluorobenzamide groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Uniqueness: N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrFN3O2/c16-11-6-4-9(5-7-11)14-19-20-15(22-14)18-13(21)10-2-1-3-12(17)8-10/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXLJWMWCSUVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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